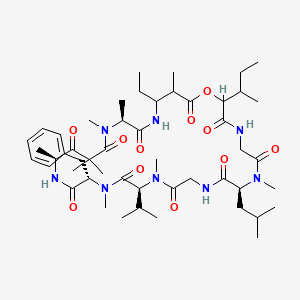
(8S,14S,17S,20S,25S)-17-benzyl-2-butan-2-yl-28-ethyl-7,13,16,20,22,22,24,25,29-nonamethyl-8-(2-methylpropyl)-14-propan-2-yl-1-oxa-4,7,10,13,16,19,24,27-octazacyclotriacontane-3,6,9,12,15,18,21,23,26,30-decone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(8S,14S,17S,20S,25S)-17-benzyl-2-butan-2-yl-28-ethyl-7,13,16,20,22,22,24,25,29-nonamethyl-8-(2-methylpropyl)-14-propan-2-yl-1-oxa-4,7,10,13,16,19,24,27-octazacyclotriacontane-3,6,9,12,15,18,21,23,26,30-decone” is a complex organic molecule characterized by multiple chiral centers and a large, cyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the cyclic structure and the introduction of various functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the large ring structure through cyclization of linear precursors.
Chiral Synthesis: Use of chiral catalysts or starting materials to ensure the correct stereochemistry at each chiral center.
Functional Group Introduction: Sequential addition of functional groups such as benzyl, butyl, and methyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve:
Optimization of Reaction Conditions: Scaling up the laboratory synthesis to industrial scale, optimizing temperature, pressure, and solvent conditions.
Purification Techniques: Use of chromatography and crystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form alcohols, ketones, or carboxylic acids.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced products.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
This compound could have various applications in scientific research, including:
Chemistry: Study of stereochemistry and reaction mechanisms.
Biology: Potential use as a molecular probe or in drug design.
Medicine: Investigation of its biological activity and potential therapeutic uses.
Industry: Use as a precursor for the synthesis of more complex molecules or materials.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor activity in biological systems.
Pathway Modulation: Influence on biochemical pathways through interaction with key molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopeptides: Similar cyclic structures with multiple chiral centers.
Macrocycles: Large ring molecules with diverse functional groups.
Polyketides: Complex molecules with multiple functional groups and chiral centers.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, chiral centers, and large cyclic structure, which may confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
122054-77-7 |
|---|---|
Molekularformel |
C50H80N8O11 |
Molekulargewicht |
969.2 g/mol |
IUPAC-Name |
(8S,14S,17S,20S,25S)-17-benzyl-2-butan-2-yl-28-ethyl-7,13,16,20,22,22,24,25,29-nonamethyl-8-(2-methylpropyl)-14-propan-2-yl-1-oxa-4,7,10,13,16,19,24,27-octazacyclotriacontane-3,6,9,12,15,18,21,23,26,30-decone |
InChI |
InChI=1S/C50H80N8O11/c1-17-30(7)41-46(65)52-26-38(59)56(14)36(24-28(3)4)44(63)51-27-39(60)58(16)40(29(5)6)47(66)57(15)37(25-34-22-20-19-21-23-34)45(64)53-32(9)42(61)50(11,12)49(68)55(13)33(10)43(62)54-35(18-2)31(8)48(67)69-41/h19-23,28-33,35-37,40-41H,17-18,24-27H2,1-16H3,(H,51,63)(H,52,65)(H,53,64)(H,54,62)/t30?,31?,32-,33-,35?,36-,37-,40-,41?/m0/s1 |
InChI-Schlüssel |
MLDFWFKDAWCBSV-RHXOOYMASA-N |
Isomerische SMILES |
CCC1C(C(=O)OC(C(=O)NCC(=O)N([C@H](C(=O)NCC(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)C(C(=O)N([C@H](C(=O)N1)C)C)(C)C)C)CC2=CC=CC=C2)C)C(C)C)C)CC(C)C)C)C(C)CC)C |
Kanonische SMILES |
CCC1C(C(=O)OC(C(=O)NCC(=O)N(C(C(=O)NCC(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)C(C(=O)N(C(C(=O)N1)C)C)(C)C)C)CC2=CC=CC=C2)C)C(C)C)C)CC(C)C)C)C(C)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



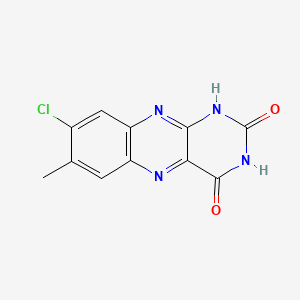

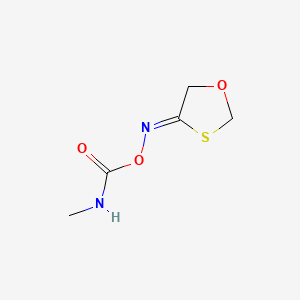
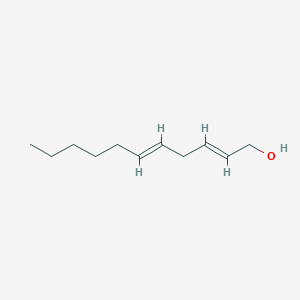
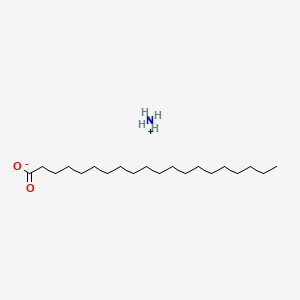



![N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine](/img/structure/B12646869.png)
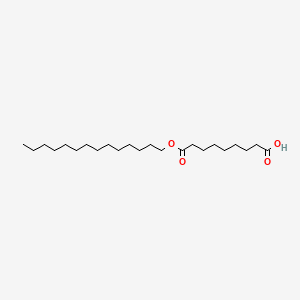
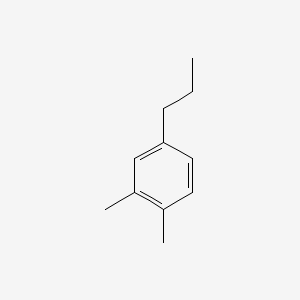
![1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine](/img/structure/B12646881.png)

